3-Bromofuran-2-sulfonyl chloride
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Overview
Description
3-Bromofuran-2-sulfonyl chloride: is an organic compound with the molecular formula C4H2BrClO3S. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The compound is characterized by the presence of a bromine atom at the third position and a sulfonyl chloride group at the second position of the furan ring. This compound is primarily used in organic synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromofuran-2-sulfonyl chloride typically involves the bromination of furan followed by sulfonylation. One common method includes the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 3-bromofuran is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Bromofuran-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Coupling Reactions: The bromine atom at the third position can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, forming carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate are used under inert atmosphere conditions.
Major Products:
Sulfonamides, Sulfonates, and Sulfonothioates: Formed from substitution reactions.
Biaryl and Vinyl Derivatives: Formed from coupling reactions.
Scientific Research Applications
3-Bromofuran-2-sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those containing sulfonamide or sulfonate functional groups.
Material Science: The compound is used in the synthesis of functional materials, including polymers and organic electronic materials.
Biological Research: It serves as a reagent for the modification of biomolecules, enabling the study of protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of 3-Bromofuran-2-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The bromine atom at the third position can also participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Comparison with Similar Compounds
3-Bromofuran: Lacks the sulfonyl chloride group, making it less reactive towards nucleophiles but still useful in cross-coupling reactions.
2-Bromofuran-3-sulfonyl chloride: A positional isomer with the bromine and sulfonyl chloride groups at different positions, leading to different reactivity and applications.
3-Chlorofuran-2-sulfonyl chloride: Contains a chlorine atom instead of bromine, resulting in different reactivity and coupling efficiency.
Uniqueness: 3-Bromofuran-2-sulfonyl chloride is unique due to the combination of the bromine atom and sulfonyl chloride group on the furan ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable reagent in organic synthesis and research applications.
Properties
IUPAC Name |
3-bromofuran-2-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClO3S/c5-3-1-2-9-4(3)10(6,7)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXQKPHFCTWWFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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